![molecular formula C25H34N4OS B2802974 N-[[4-(2,6-diethylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 477300-22-4](/img/structure/B2802974.png)
N-[[4-(2,6-diethylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound includes an adamantane core, which is a fascinating class of polycyclic hydrocarbons with unique physical and chemical properties . Adamantane molecules can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Wissenschaftliche Forschungsanwendungen
Drug Delivery and Nanoformulations for Cardiovascular System
Research in the area of drug delivery systems highlights the development of formulations for cardiovascular diseases. Compounds including small organic molecules and nanoparticles have been investigated for their potential in overcoming physiological barriers to enhance therapeutic outcomes. Specifically, the synthesis and application of adamantane derivatives and triazole compounds are of interest due to their ability to improve drug solubility and targeting efficiency. This includes the evaluation of adamantane and triazole-based compounds for their roles in targeted delivery technologies, which are still emerging compared to more established areas like tumor or brain delivery (Geldenhuys et al., 2017).
Synthesis and Properties of Adamantylated Compounds
The synthesis and properties of adamantylated nucleic bases and related heterocyclic compounds have been extensively reviewed. These compounds occupy a special place in adamantane chemistry due to their potential in creating highly effective and selective drugs. The literature indicates that adamantane and triazole scaffolds have been explored for their ability to enhance the biological activity of synthesized compounds, suggesting promising research directions (Shokova & Kovalev, 2013).
Heterocyclic Polymers and Synthetic Routes
The development of di- and tetraphenylsilyl-containing heterocyclic polymers, including triazole derivatives, has been reviewed. These materials are of interest for applications in electronics, microelectronics, and membrane technology. The synthesis of such polymers demonstrates the versatility of the triazole ring in forming polymers with potential high-tech applications (Brumǎ et al., 2004).
Pharmacological Profile of Adamantane-based Scaffolds
The pharmacological profile of adamantane-based scaffolds has been analyzed, with some derivatives, such as amantadine and memantine, being used to treat neurodegenerative diseases. Research suggests that adamantane derivatives have significant potential in treating Alzheimer's, Parkinson's, and other neurodegenerative diseases, highlighting the importance of structural modifications to enhance pharmacological potential (Dembitsky et al., 2020).
Triazole Derivatives and Patent Review
The significance of triazole derivatives in pharmaceutical development has been emphasized in patent reviews, highlighting their broad spectrum of biological activities. The exploration of triazole scaffolds in drug discovery indicates their versatility and potential as therapeutic agents, with ongoing interest in developing new synthetic methods and evaluating biological activities (Ferreira et al., 2013).
Eigenschaften
IUPAC Name |
N-[[4-(2,6-diethylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4OS/c1-4-19-7-6-8-20(5-2)22(19)29-21(27-28-24(29)31-3)15-26-23(30)25-12-16-9-17(13-25)11-18(10-16)14-25/h6-8,16-18H,4-5,9-15H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIARYBHIIMLOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=NN=C2SC)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(2,6-diethylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

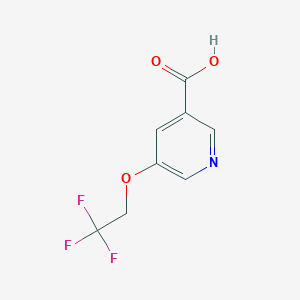
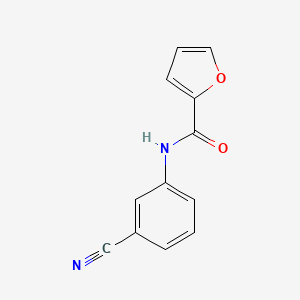
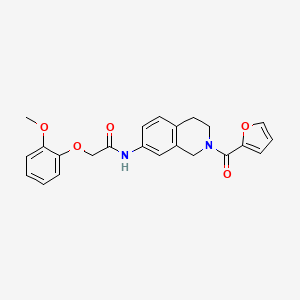
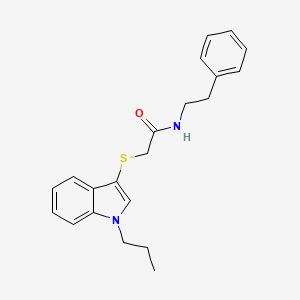
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2802899.png)
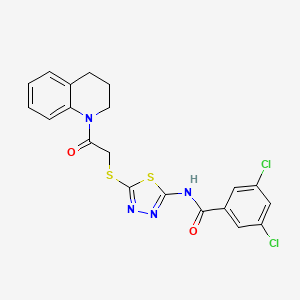
![(E)-4-(Dimethylamino)-N-[1-(1H-imidazol-5-yl)-3-phenylpropan-2-yl]but-2-enamide](/img/structure/B2802902.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2802904.png)
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2802906.png)
![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarboxamide](/img/structure/B2802907.png)

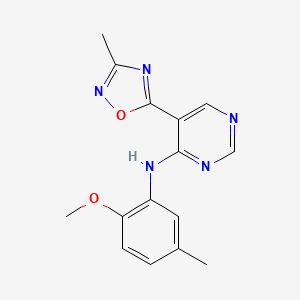
![2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B2802911.png)
![2-[3-[(2,5-dimethylbenzyl)sulfanyl]-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-yl]ethyl methyl ether](/img/structure/B2802912.png)